molecular formula C18H23NO4 B13225861 tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate CAS No. 1013334-97-8

tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate

Cat. No.: B13225861
CAS No.: 1013334-97-8
M. Wt: 317.4 g/mol
InChI Key: RKWZMXLQUJMXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₇H₂₁NO₄ Molar Mass: 303.35 g/mol Storage Conditions: 2–8°C Structural Features: This compound features a spirocyclic system combining a benzopyran (chromene) moiety with a piperidine ring. The tert-butyloxycarbonyl (Boc) group at the 1'-position serves as a protective group, enhancing stability during synthetic processes. Its 4-oxo-3,4-dihydro configuration introduces a ketone group, which may influence reactivity and intermolecular interactions .

Properties

IUPAC Name

tert-butyl 4-oxospiro[3H-chromene-2,3'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-17(2,3)23-16(21)19-10-6-9-18(12-19)11-14(20)13-7-4-5-8-15(13)22-18/h4-5,7-8H,6,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWZMXLQUJMXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124389
Record name 1,1-Dimethylethyl 3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,3′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013334-97-8
Record name 1,1-Dimethylethyl 3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,3′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013334-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,3′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Steps

The synthesis of tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the attachment of the tert-butyl carboxylate group. Specific reagents and conditions are crucial for optimizing yield and purity.

Chemical Reactions

The synthesis of this compound involves several types of chemical reactions:

  • Cyclization to form the benzopyran and piperidine rings.
  • Introduction of appropriate functional groups at specific positions.
  • Attachment of the tert-butyl carboxylate group, often involving esterification or related reactions.

Analysis

Property Value
CAS No. 1013334-97-8
Product Name This compound
Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
IUPAC Name tert-butyl 4-oxospiro[3H-chromene-2,3'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H23NO4/c1-17(2,3)23-16(21)19-10-6-9-18(12-19)11-14(20)13-7-4-5-8-15(13)22-18/h4-5,7-8H,6,9-12H2,1-3H3
Standard InChIKey RKWZMXLQUJMXIX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C3=CC=CC=C3O2
PubChem Compound 44255135
Last Modified Aug 10 2024

Chemical Reactions Analysis

tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The 4-oxo group in the benzopyran moiety undergoes nucleophilic additions under controlled conditions. For example:

  • Grignard Reagent Reactions : Methylmagnesium bromide adds to the ketone, forming a tertiary alcohol derivative. This reaction typically proceeds in tetrahydrofuran (THF) at 0–25°C, yielding spirocyclic alcohol products.

  • Reduction Reactions : The ketone can be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with palladium on carbon (Pd/C) may also achieve similar outcomes.

Example Reaction Conditions

ReagentSolventTemperatureProductYield
MethylMgBrTHF0°C → 25°CTertiary alcohol adduct~85%
NaBH₄MeOH25°C4-Hydroxy derivative70–90%

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is readily removed under acidic conditions to expose the piperidine nitrogen:

  • Hydrochloric Acid (HCl) Hydrolysis : Treatment with 4M HCl in dioxane at room temperature for 2–4 hours cleaves the Boc group, yielding the free piperidine amine .

  • Trifluoroacetic Acid (TFA) Cleavage : TFA in dichloromethane (DCM) at 0°C efficiently removes the Boc group within 1 hour .

Deprotection Efficiency

AcidConditionsTimeProduct
4M HCl in dioxaneRT, stirring2–4 hPiperidine hydrochloride
20% TFA in DCM0°C, inert atmosphere1 hFree amine

Cross-Coupling Reactions

The spirocyclic framework participates in transition-metal-catalyzed cross-couplings when functionalized with appropriate leaving groups or boronates:

  • Suzuki-Miyaura Coupling : A boronate ester derivative of the compound reacts with aryl halides (e.g., methyl 4-bromobenzoate) in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃), achieving near-quantitative yields .

Suzuki Coupling Protocol

ComponentAmountCatalystBaseSolventYield
Aryl boronate (1 equiv)0.25 mmolPd(PPh₃)₄K₂CO₃DME/H₂O99%
Methyl 4-bromobenzoate1 equiv

Electrophilic Aromatic Substitution

The benzopyran aromatic system undergoes electrophilic substitution, particularly at electron-rich positions:

  • Nitration : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups, though regioselectivity depends on reaction conditions.

  • Halogenation : Bromine (Br₂) in acetic acid adds halogens to the aromatic ring, enabling further functionalization.

Ester Hydrolysis

The Boc group is stable under basic conditions but hydrolyzes slowly in aqueous acid:

  • Basic Hydrolysis : Prolonged treatment with NaOH in water/ethanol mixtures cleaves the ester, though this is less common due to competing side reactions .

Scientific Research Applications

tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, focusing on substituents, ring systems, and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Ring Variation Molecular Formula Molar Mass (g/mol) Storage Conditions Key Features
tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate Parent compound C₁₇H₂₁NO₄ 303.35 2–8°C Boc-protected piperidine; 4-keto group
tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate Methyl group at benzopyran 6-position C₁₉H₂₅NO₄ 331.41 - Increased lipophilicity due to methyl substitution; potential steric effects
tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate Nitro group at 6-position; pyrrolidine ring C₁₇H₂₀N₂O₆ 348.35 - Electron-withdrawing nitro group; 5-membered pyrrolidine ring enhances strain
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Chloro substituent; indoline core C₁₇H₂₁ClN₂O₃ 344.81 - Chlorine as a leaving group; indoline system modifies electronic properties
tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate Pyrrolidine ring instead of piperidine C₁₇H₂₁NO₄ 303.35 2–8°C 5-membered pyrrolidine increases ring strain; similar Boc protection

Key Observations:

Nitro groups are strongly electron-withdrawing, which may alter reactivity in nucleophilic or electrophilic reactions. This substitution also increases molar mass significantly (348.35 g/mol) . Chlorine introduces halogen-specific interactions (e.g., van der Waals forces) and can act as a leaving group in substitution reactions .

Ring System Variations :

  • Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (parent compound) offers less strain compared to the 5-membered pyrrolidine analog. Pyrrolidine-containing derivatives may exhibit faster ring-opening kinetics due to higher torsional strain .
  • Spiro-Indoline Systems (e.g., in ) replace the benzopyran core with an indoline moiety, altering conjugation and electronic properties .

Physicochemical Properties: The parent compound and its pyrrolidine analog share identical molecular formulas but differ in ring size, impacting solubility and stability. Both require refrigeration (2–8°C), suggesting sensitivity to thermal degradation . Limited data on solubility and melting points in the provided evidence highlights a need for further experimental characterization.

Biological Activity

tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique spirocyclic structure, which is believed to contribute to its pharmacological properties.

  • IUPAC Name : tert-butyl 4-oxospiro[chroman-2,3'-piperidine]-1'-carboxylate
  • CAS Number : 849928-22-9
  • Molecular Formula : C18H23NO4
  • Molecular Weight : 317.38 g/mol
  • Purity : Typically ≥ 97% .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives of benzopyran can inhibit pro-inflammatory cytokines and enzymes like COX and LOX. The specific mechanisms through which tert-butyl 4-oxo compounds exert these effects are thought to involve the modulation of signaling pathways related to inflammation .

Anticancer Potential

The compound's spirocyclic structure may also contribute to anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to interfere with cell cycle progression has been noted in several assays .

Neuroprotective Effects

There is emerging evidence that suggests neuroprotective properties, particularly in models of neurodegenerative diseases. Compounds similar to tert-butyl 4-oxo have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity . This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activities of related compounds:

  • Anti-inflammatory Studies :
    • A study published in ACS Omega demonstrated that derivatives of spiro[benzopyran] exhibited significant inhibition of inflammatory markers in vitro .
  • Cancer Cell Line Testing :
    • Research conducted on various cancer cell lines (e.g., HeLa, MCF-7) showed that tert-butyl derivatives could reduce cell viability significantly at micromolar concentrations .
  • Neuroprotection :
    • In a mouse model of Alzheimer’s disease, administration of similar compounds resulted in reduced amyloid plaque formation and improved cognitive function .

Data Table: Summary of Biological Activities

Activity TypeModel/AssayResultReference
Anti-inflammatoryCell culture (RAW264.7)Inhibition of TNF-alpha production
AnticancerHeLa cellsIC50 = 15 µM (induction of apoptosis)
NeuroprotectionMouse modelReduced amyloid plaques

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation via nucleophilic substitution or cyclization reactions. Key steps include protecting group strategies (e.g., tert-butyl carbamate protection) and controlled temperature conditions (e.g., 0–20°C for boronate ester intermediates) . Optimization may require adjusting stoichiometry, catalysts (e.g., DMAP or triethylamine for activation), or solvent polarity (e.g., dichloromethane for inert environments) . Purification via column chromatography or recrystallization is critical to isolate the product in high yield.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm spirocyclic connectivity and tert-butyl group presence.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC or UPLC with UV detection (e.g., 254 nm) to assess purity (>95% by area) .
  • FT-IR to identify functional groups like carbonyl (C=O) and amine (N-H) stretches.

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Respiratory and dermal protection : Wear nitrile gloves, lab coats, and FFP2/N95 masks to avoid inhalation or skin contact .
  • Ventilation : Use fume hoods during synthesis or handling.
  • Emergency measures : Equip labs with eyewash stations and fire-resistant clothing. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity or stability data for this compound?

  • Methodological Answer :

  • Comparative analysis : Replicate conflicting studies under controlled conditions (e.g., pH, temperature, light exposure) to identify environmental factors affecting stability .
  • Advanced assays : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) and compare degradation profiles via LC-MS .
  • Literature reconciliation : Cross-reference GHS classifications (if available) and occupational exposure limits (OELs) from multiple sources to address discrepancies .

Q. What experimental design strategies are suitable for studying the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Design : Use a split-plot factorial design to test variables like catalyst loading (e.g., Pd/C, 1–5 mol%), solvent polarity (THF vs. DMSO), and reaction time .
  • Controls : Include negative controls (no catalyst) and positive controls (known reactive substrates).
  • Data analysis : Apply multivariate regression to identify significant factors affecting yield or selectivity .

Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated for drug discovery applications?

  • Methodological Answer :

  • pH stability screen : Prepare solutions at pH 1–14 (using HCl/NaOH buffers) and incubate at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics.
  • Structural elucidation : Isolate degradation products via preparative TLC and characterize them via NMR/MS to identify vulnerable functional groups (e.g., ester or amide hydrolysis) .

Q. What strategies mitigate challenges in NMR analysis of the spirocyclic and piperidine moieties?

  • Methodological Answer :

  • Dynamic effects : Acquire spectra at elevated temperatures (e.g., 60°C) to reduce signal broadening caused by conformational exchange .
  • Advanced techniques : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and confirm spiro-junction connectivity .
  • Solvent selection : Deuterated DMSO or CDCl₃ may enhance solubility and spectral resolution for rigid spiro systems.

Data Management and Compliance

Q. How should researchers document and archive experimental data for regulatory compliance?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Record raw data (e.g., spectra, chromatograms), reaction conditions, and batch numbers in searchable formats.
  • Metadata tagging : Include CAS numbers, purity grades, and hazard classifications (e.g., GHS) for cross-referencing .
  • Waste disposal : Follow institutional protocols for segregating halogenated or toxic waste, ensuring compliance with ISO 17034 or EPA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.